
2,5-Ethyl Acetate Febuxostat
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Ethyl Acetate Febuxostat is a compound that combines the properties of ethyl acetate and febuxostat. Febuxostat is a xanthine oxidase inhibitor primarily used in the treatment of chronic hyperuricemia in patients with gout . Ethyl acetate is a common ester used in various industrial applications due to its solvent properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of febuxostat involves multiple steps, starting from 4-hydroxybenzonitrile and thioacetamide. These react in hydrochloric acid solution to form 4-hydroxythiobenzamide. This intermediate then reacts with 2-chloroacetoacetic acid ethyl ester to produce 2-(4-hydroxyphenyl)-4-methylthiazol-5-carboxylic acid ethyl ester. Further reactions with hexamine in a mixed acid system of methanesulfonic acid and trifluoroacetic acid yield 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester. This compound undergoes a one-pot synthesis with hydroxylamine hydrochloride, potassium carbonate, and iso-butyl bromide in a polar protonic solvent to form 2-(3-nitrile-4-isobutoxylphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester. Finally, hydrolysis in alkaline conditions produces febuxostat .
Industrial Production Methods
Industrial production of febuxostat follows similar synthetic routes but often employs optimized reaction conditions and catalysts to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification and quality control .
化学反应分析
Types of Reactions
2,5-Ethyl Acetate Febuxostat undergoes various chemical reactions, including:
Oxidation: Febuxostat can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups on the febuxostat molecule.
Substitution: Ethyl acetate can undergo nucleophilic substitution reactions, especially in the presence of strong bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Strong bases like sodium hydroxide and potassium carbonate facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of febuxostat can produce various oxidized metabolites, while substitution reactions involving ethyl acetate can yield different ester derivatives .
科学研究应用
2,5-Ethyl Acetate Febuxostat has diverse applications in scientific research:
作用机制
Febuxostat works by non-competitively inhibiting the molybdenum pterin center, the active site of xanthine oxidase. This enzyme catalyzes the oxidation of hypoxanthine to xanthine and xanthine to uric acid. By inhibiting xanthine oxidase, febuxostat reduces the production of uric acid, thereby managing hyperuricemia and preventing gout attacks .
相似化合物的比较
Similar Compounds
Allopurinol: Another xanthine oxidase inhibitor used in the treatment of gout.
Topiroxostat: A newer xanthine oxidase inhibitor with similar applications in gout management.
Uniqueness
Febuxostat is unique due to its non-purine structure, which allows it to selectively inhibit xanthine oxidase without affecting other enzymes involved in purine and pyrimidine synthesis. This selectivity reduces the risk of side effects and makes febuxostat a valuable alternative for patients intolerant to allopurinol .
生物活性
2,5-Ethyl Acetate Febuxostat is a derivative of febuxostat, a well-known non-purine selective inhibitor of xanthine oxidase (XO). Originally developed for the treatment of hyperuricemia and gout, febuxostat has shown promise in various biological activities beyond its primary indication. This article delves into the biological activity of this compound, summarizing research findings, case studies, and potential applications.
Pharmacokinetics
The pharmacokinetics of febuxostat indicate rapid absorption with a half-life of approximately 5 to 8 hours. Studies have shown that after oral administration, peak plasma concentrations (Cmax) are achieved within 1 to 1.5 hours (tmax) . The bioavailability is at least 84%, indicating efficient absorption.
Table 1: Pharmacokinetic Parameters of Febuxostat
Parameter | Value |
---|---|
Half-life (t1/2) | 5 - 8 hours |
Time to peak concentration (tmax) | 1 - 1.5 hours |
Cmax after 80 mg dose | ~2.8 - 3.2 μg/mL |
Bioavailability | ≥84% |
Biological Activities Beyond Gout Treatment
Recent studies have explored febuxostat's potential antibacterial properties, particularly against Mycobacterium tuberculosis (Mtb). Research has shown that febuxostat significantly inhibits the growth of Mtb in vitro and in vivo without affecting the viability of macrophages . This suggests a novel application for febuxostat as an antimicrobial agent.
Case Study: Antimycobacterial Activity
In a study assessing febuxostat's effects on Mtb:
- Methodology : Murine bone marrow-derived macrophages (BMDMs) were treated with varying concentrations of febuxostat.
- Findings : Febuxostat suppressed intracellular growth of Mtb in a dose-dependent manner. In a murine model of tuberculosis, febuxostat reduced bacterial loads in both lung and spleen tissues without exacerbating lung inflammation.
Efficacy and Safety Profile
The efficacy and safety profile of febuxostat has been extensively studied. A five-year follow-up study indicated that long-term treatment with febuxostat resulted in sustained reductions in sUA levels below 6.0 mg/dl for most patients . The study also reported a near-complete resolution of gout flares among participants.
Table 2: Efficacy Outcomes from Long-Term Studies
Outcome | Result |
---|---|
Percentage achieving sUA < 6.0 mg/dl | 93% |
Resolution of baseline tophi | 69% |
Adverse events | Minimal |
属性
分子式 |
C20H25NO5S |
---|---|
分子量 |
391.5 g/mol |
IUPAC 名称 |
ethyl 2-[3-ethoxycarbonyl-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C20H25NO5S/c1-6-24-19(22)15-10-14(8-9-16(15)26-11-12(3)4)18-21-13(5)17(27-18)20(23)25-7-2/h8-10,12H,6-7,11H2,1-5H3 |
InChI 键 |
JSKGRJXDHUEKSV-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C=CC(=C1)C2=NC(=C(S2)C(=O)OCC)C)OCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。